2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2044927-06-0
VCID: VC4843423
InChI: InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H
SMILES: CC(C)(CCN1CCOCC1)N.Cl.Cl
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73 g/mol

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride

CAS No.: 2044927-06-0

VCID: VC4843423

Molecular Formula: C9H21ClN2O

Molecular Weight: 208.73 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride - 2044927-06-0

Description

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is an organic compound classified as an aliphatic amine, notable for its morpholine ring structure which contributes to its biological activity. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry. The synthesis involves the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with hydrochloric acid, resulting in the formation of the dihydrochloride salt under controlled conditions to ensure stability and purity.

Synthesis and Reaction Mechanism

The synthesis of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride typically involves the following steps:

  • Preparation of Reactants: Gather 2-methyl-4-(morpholin-4-yl)butan-2-amine and hydrochloric acid.

  • Reaction Conditions: Conduct the reaction under inert atmospheric conditions to prevent degradation.

  • Formation of Dihydrochloride Salt: The interaction leads to the formation of the dihydrochloride salt, which is then purified.

The compound can participate in various chemical reactions, including nucleophilic substitutions and complexation with biological targets, owing to its functional groups .

Biological Activity

The mechanism of action for 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride involves its interaction with specific enzymes and receptors, making it a subject of interest in pharmacological studies. The morpholine ring enhances its ability to modulate biological pathways, which is critical for drug development.

Applications

The primary applications of this compound include:

  • Medicinal Chemistry: Investigated for potential therapeutic effects.

  • Biochemical Research: Used in studies related to enzyme activity and receptor modulation.

Safety and Handling

Safety data indicates that 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride poses certain hazards:

Hazard ClassClassification
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Precautionary measures should be taken when handling this compound, including wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in workspaces .

CAS No. 2044927-06-0
Product Name 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
Molecular Formula C9H21ClN2O
Molecular Weight 208.73 g/mol
IUPAC Name 2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H
Standard InChIKey IBRFNUJPUMLORD-UHFFFAOYSA-N
SMILES CC(C)(CCN1CCOCC1)N.Cl.Cl
Canonical SMILES CC(C)(CCN1CCOCC1)N.Cl
Solubility not available
PubChem Compound 156589221
Last Modified Aug 17 2023

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208.7280 g/mol